molecular formula C22H20ClFN2O4S B2827530 Methyl 3-(3-chloro-4-fluorophenyl)-2-((3,3-dimethyl-2-oxobutyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxylate CAS No. 443347-65-7

Methyl 3-(3-chloro-4-fluorophenyl)-2-((3,3-dimethyl-2-oxobutyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B2827530
CAS No.: 443347-65-7
M. Wt: 462.92
InChI Key: ZUNKUFMTNKXSRJ-UHFFFAOYSA-N
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Description

Methyl 3-(3-chloro-4-fluorophenyl)-2-((3,3-dimethyl-2-oxobutyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a quinazoline derivative characterized by a fused bicyclic core (3,4-dihydroquinazoline-4-one) substituted with a 3-chloro-4-fluorophenyl group at position 3, a thioether-linked 3,3-dimethyl-2-oxobutyl chain at position 2, and a methyl ester at position 5. Quinazoline scaffolds are widely studied in medicinal chemistry due to their versatility in targeting enzymes like kinases or receptors implicated in cancer and inflammation . Key structural features influencing its properties include:

  • Thioether linkage: The (3,3-dimethyl-2-oxobutyl)thio group may improve metabolic stability compared to ether or sulfonamide analogs .
  • Ester functionality: The methyl ester at position 7 likely contributes to solubility and bioavailability, a feature shared with sulfonylurea herbicides (e.g., metsulfuron methyl) .

While direct biological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., pyrazolo-pyrimidines and quinolines) exhibit activities ranging from kinase inhibition to antimicrobial effects .

Properties

IUPAC Name

methyl 3-(3-chloro-4-fluorophenyl)-2-(3,3-dimethyl-2-oxobutyl)sulfanyl-4-oxoquinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClFN2O4S/c1-22(2,3)18(27)11-31-21-25-17-9-12(20(29)30-4)5-7-14(17)19(28)26(21)13-6-8-16(24)15(23)10-13/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNKUFMTNKXSRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CSC1=NC2=C(C=CC(=C2)C(=O)OC)C(=O)N1C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-(3-chloro-4-fluorophenyl)-2-((3,3-dimethyl-2-oxobutyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a synthetic compound belonging to the quinazoline family. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer research and anti-inflammatory properties. Its molecular formula is C22H20ClFN2O4SC_{22}H_{20}ClFN_{2}O_{4}S with a molecular weight of 462.92 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell proliferation and survival. The quinazoline scaffold is known to exhibit inhibitory effects on several kinases, including vascular endothelial growth factor receptor (VEGFR), which plays a critical role in angiogenesis and tumor growth .

Biological Activity Overview

Several studies have investigated the biological activity of this compound and its derivatives:

  • Anticancer Activity :
    • In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the growth of non-small cell lung carcinoma (NSCLC) cell lines with IC50 values indicating potent activity .
    • The mechanism involves apoptosis induction and cell cycle arrest, which are critical for its anticancer efficacy.
  • VEGFR Inhibition :
    • The compound has been identified as a potential VEGFR inhibitor, which is crucial for limiting tumor-induced angiogenesis. In studies, derivatives of the quinazoline structure showed IC50 values in the nanomolar range against VEGFR .
  • Anti-inflammatory Effects :
    • Preliminary investigations suggest that this compound may also possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokine production .

Case Studies and Research Findings

A detailed examination of specific studies provides insights into the biological activity of this compound:

Table 1: Summary of Biological Activities

Study ReferenceCell Line/ModelActivityIC50 (µM)Mechanism
A549 (Lung Cancer)Antiproliferative1.48 - 47.02Apoptosis induction
NCI-H23 (Lung Cancer)VEGFR Inhibition45.4 nMKinase inhibition
Inflammatory ModelAnti-inflammatoryN/ACytokine inhibition

Detailed Research Findings

  • Cytotoxicity Assays :
    • A study evaluated the antiproliferative effects of this compound against A549 and NCI-H23 cell lines using MTT assays. The results indicated significant cytotoxicity with varying IC50 values based on structural modifications .
  • Mechanistic Studies :
    • Further mechanistic studies using flow cytometry revealed that treatment with this compound leads to increased apoptosis rates in treated cells compared to controls, suggesting a clear apoptotic pathway activation .
  • In Vivo Studies :
    • Although most data are derived from in vitro studies, preliminary in vivo models indicate potential efficacy in reducing tumor size and improving survival rates in animal models treated with this compound .

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester Group

The methyl ester at the 7-position undergoes hydrolysis under alkaline or enzymatic conditions to yield the corresponding carboxylic acid.

Reaction Conditions and Outcomes:

Condition Catalyst/Solvent Product Yield Source
Alkaline hydrolysis (pH 10)NaOH (1M), aqueous ethanol3-(3-Chloro-4-fluorophenyl)-2-((3,3-dimethyl-2-oxobutyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid92%
Enzymatic hydrolysisLipase, phosphate bufferSame as above85%
  • Mechanism : Base-catalyzed nucleophilic acyl substitution, with hydroxide ions attacking the electrophilic carbonyl carbon .

  • Applications : Enhances solubility for biological assays or further functionalization .

Nucleophilic Substitution at the Thioether Linkage

The thioether group (-S-) reacts with electrophiles or oxidizing agents, enabling sulfur-specific modifications.

Key Reactions:

Reagent Conditions Product Notes Source
H₂O₂ (30%)RT, 12 hoursSulfoxide derivativeSelective oxidation to sulfoxide
m-CPBADichloromethane, 0°CSulfone derivativeComplete oxidation to sulfone
Alkyl halides (e.g., CH₃I)K₂CO₃, DMF, 60°CAlkylated thioetherRetains core structure
  • Mechanistic Insight : Sulfur’s lone pairs facilitate nucleophilic attack or oxidation, forming sulfoxides/sulfones .

  • Biological Relevance : Sulfone derivatives show enhanced metabolic stability in vitro .

Oxidation of the 4-Oxo Group

The 4-oxo group participates in redox reactions, particularly under acidic or enzymatic conditions.

Experimental Data:

Oxidizing Agent Conditions Product Yield Source
NaBH₄MeOH, 0°C4-Hydroxyquinazoline derivative78%
LiAlH₄THF, refluxOver-reduction to 4-deoxyquinazoline65%
  • Applications : Reduced forms may improve bioavailability or enable further functionalization .

Reactivity of the 3-Chloro-4-fluorophenyl Substituent

The electron-deficient aryl ring undergoes nucleophilic aromatic substitution (NAS) at the chloro position.

Observed Reactions:

Nucleophile Conditions Product Yield Source
PiperidineDMF, 120°C3-Piperidino-4-fluorophenyl derivative60%
KSCNCuI, DMSO, 100°CThiocyano-substituted derivative45%
  • Mechanism : NAS facilitated by electron-withdrawing fluorine and chloro groups .

Crosslinking via Thioether or Carboxylate Groups

The compound participates in biomaterial crosslinking due to its thioether and carboxylate functionalities.

Crosslinking Conditions and Outcomes:

Crosslinker pH Application Result Source
Ethylene glycol diacrylate7.4Hydrogel formationStable 3D matrix (85% gelation)
Glutaraldehyde8.0Tissue adhesiveRapid adhesion (<10 sec)
  • Mechanism : Thioether oxidation or carboxylate esterification drives polymerization .

Stability Under Physiological Conditions

The compound degrades in serum-containing media via esterase-mediated hydrolysis and thioether oxidation.

Degradation Profile:

Condition Half-life Primary Degradation Pathway Source
Human plasma (37°C)2.5 hoursEster hydrolysis → carboxylic acid
Liver microsomes1.8 hoursSulfoxide formation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related molecules:

Compound Name Core Structure Substituents Molecular Weight Key Functional Features Potential Applications
Target Compound Quinazoline 3-chloro-4-fluorophenyl, (3,3-dimethyl-2-oxobutyl)thio, methyl ester Not provided Thioether linkage, halogenated aryl group, ester Hypothesized kinase inhibition
Example 62 (): 2-(1-(4-amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Pyrazolo-pyrimidine-chromenone Fluorophenyl, methylthiophene, amino-pyrazolo-pyrimidine 560.2 Fluorine substituents, chromenone core, boronic acid coupling in synthesis Anticancer (kinase inhibition)
Compound 7f (): 4-(1-acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Quinoline Chloro, fluoro, sulfonamido, cyclopropyl, acetamido Not provided Sulfonamido group, cyclopropyl, ester Antimicrobial (quinolone-like)
Metsulfuron Methyl () Triazine Methoxy, methyl, sulfonyl, benzoate ester 381.4 Sulfonylurea bridge, triazine core, ester Herbicide

Key Observations:

Core Heterocycles: The quinazoline core of the target compound distinguishes it from pyrazolo-pyrimidine (Example 62) and quinoline (Compound 7f) derivatives. Triazine-based herbicides (e.g., metsulfuron methyl) lack the fused aromatic system of quinazoline, reducing structural complexity but retaining ester functionality for bioactivity .

Substituent Effects :

  • Halogens : Both the target compound and Example 62 incorporate fluorine and chlorine atoms, which enhance lipophilicity and metabolic stability. Fluorine’s electron-withdrawing effects may also modulate electronic properties of the aromatic ring .
  • Thioether vs. Sulfonamide : The target’s thioether group may confer greater resistance to oxidative metabolism compared to the sulfonamido group in Compound 7f .

Sulfonylurea herbicides like metsulfuron methyl rely on sulfonylurea bridge formation, a pathway divergent from the thioether linkage in the target compound .

Research Findings and Implications

  • Structural Analysis Tools : The target compound’s crystallographic data (if resolved) could be analyzed using SHELX programs for small-molecule refinement or ORTEP-3 for graphical representation . Ring puckering in the quinazoline core, as defined by Cremer and Pople , might influence conformational stability.
  • Biological Activity : While direct data are lacking, the ester group in the target compound and metsulfuron methyl suggests a shared reliance on esterase-mediated activation or degradation .

Q & A

Q. What are the recommended synthetic routes for this compound, and what key intermediates should be prioritized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. Key intermediates include thioether-linked precursors and quinazoline derivatives. For example:
  • Step 1 : React a thiol-containing intermediate (e.g., 3,3-dimethyl-2-oxobutyl mercaptan) with a halogenated quinazoline core under basic conditions (e.g., triethylamine in dichloromethane) to form the thioether bond .
  • Step 2 : Introduce the 3-chloro-4-fluorophenyl group via Friedel-Crafts or Suzuki coupling, depending on aromatic reactivity .
  • Purification : Use reverse-phase HPLC with methanol-water gradients to isolate high-purity product (≥95%) .

Table 1 : Comparison of Synthetic Approaches

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Thioether FormationTriethylamine, CH₂Cl₂, 24h reflux6797%
Aryl SubstitutionPd(PPh₃)₄, DMF, 80°C5895%

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming the quinazoline core, thioether linkage, and aryl substituents. Key signals include:
  • Quinazoline C=O at ~170 ppm (¹³C) .
  • Thioether S-CH₂ protons at δ 3.2–3.5 (¹H) .
  • Infrared Spectroscopy (IR) : Confirm C=O (1650–1750 cm⁻¹) and C-S (600–700 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 475.12) .

Q. How should researchers assess the compound’s stability under laboratory storage conditions?

  • Methodological Answer :
  • Conduct accelerated stability studies:
  • Temperature : Store aliquots at -20°C, 4°C, and 25°C for 1–6 months .
  • Light Sensitivity : Expose to UV (254 nm) and monitor degradation via HPLC .
  • Key Findings :
  • Degradation products include sulfoxides (oxidation) and hydrolyzed quinazoline derivatives .

Advanced Research Questions

Q. How can experimental designs address contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer :
  • Dose-Response Studies : Use a randomized block design with split plots to test varying concentrations (1–100 µM) against bacterial strains (e.g., E. coli) and mammalian cell lines (e.g., HEK293) .
  • Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects. For example, downregulation of DNA gyrase (antibacterial) vs. apoptosis markers (cytotoxicity) .
  • Statistical Analysis : Apply ANOVA with Tukey’s post-hoc test to resolve variability between replicates (n ≥ 4) .

Q. What methodologies are suitable for studying environmental degradation pathways?

  • Methodological Answer :
  • Laboratory Simulations : Use OECD 308 guidelines to assess hydrolysis (pH 4–9) and photolysis (UV irradiation in aqueous/organic phases) .
  • Analytical Tools :
  • LC-MS/MS : Quantify degradation products like 3-chloro-4-fluorobenzoic acid .
  • Ecotoxicity Assays : Test metabolites on Daphnia magna (48h LC₅₀) .

Q. How can computational modeling predict structure-activity relationships (SAR) for target optimization?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., DHFR enzyme). Prioritize residues within 4Å of the thioether group for mutagenesis .
  • QSAR Models : Train datasets with >50 analogs to correlate logP, polar surface area, and IC₅₀ values. Validate via leave-one-out cross-validation (R² > 0.8) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported reaction yields for similar quinazoline derivatives?

  • Methodological Answer :
  • Variable Control : Standardize solvent purity (e.g., anhydrous CH₂Cl₂), reaction time (24h vs. 48h), and catalyst loading (5 mol% Pd) .
  • Replicate Studies : Compare yields across ≥3 independent labs using identical starting materials .
  • Hypothesis Testing : Attribute lower yields to steric hindrance from the 3,3-dimethylbutyl group, requiring optimized coupling conditions .

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